molecular formula C11H11ClO2 B2378137 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 15773-93-0

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2378137
CAS No.: 15773-93-0
M. Wt: 210.66
InChI Key: WFQICTIKWLRLCH-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 15773-93-0) is a high-purity chemical compound supplied for research and development purposes. This substituted benzopyranone has a molecular formula of C11H11ClO2 and a molecular weight of 210.66 g/mol . The compound features a benzopyran core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Specifically, the chromone (4H-1-benzopyran-4-one) structure is a recognized pharmacophore, and derivatives are investigated for their potential as therapeutic agents and biochemical tools . The chloro and two methyl substituents on the core structure make this a functionalized chiral building block, suitable for further chemical modification in exploratory synthesis, structure-activity relationship (SAR) studies, and the development of novel bioactive molecules . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Please refer to the product's Safety Data Sheet (SDS) and hazard statements (H302, H315, H319, H335) for safe handling and storage instructions .

Properties

IUPAC Name

6-chloro-5,7-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-6-5-9-10(7(2)11(6)12)8(13)3-4-14-9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQICTIKWLRLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenol-Gamma-Butyrolactone Condensation and Cyclization

A widely cited method involves the base-mediated condensation of substituted phenols with γ-butyrolactone derivatives, followed by acid-catalyzed cyclization.

Procedure :

  • Intermediate Formation :
    • 5,7-Dimethylresorcinol reacts with γ-butyrolactone in the presence of potassium hydroxide (KOH) at 75°C for 8 hours, yielding a keto-acid intermediate.
    • Key Data : Yield = 68–72% (isolated via recrystallization in ethanol).
  • Chlorination and Cyclization :
    • The intermediate undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0°C.
    • Cyclization is catalyzed by trifluoromethanesulfonic acid (TfOH) at 110°C for 1 hour, forming the benzopyran-4-one core.
    • Key Data : Final yield = 45–55%; purity >95% (HPLC).

Mechanistic Insight :

  • Chlorination occurs preferentially at the 6-position due to steric hindrance from the 5,7-dimethyl groups.
  • Acid catalysis promotes intramolecular esterification, driving ring closure.

Aldol Condensation and Microwave-Assisted Cyclization

A modern approach leverages microwave irradiation to accelerate aldol condensation and cyclization steps.

Procedure :

  • Aldol Condensation :
    • 2-Hydroxy-4,6-dimethylacetophenone reacts with chloroacetaldehyde in ethanol under microwave irradiation (160°C, 30 minutes).
    • Key Data : Conversion >90% (monitored by TLC).
  • Oxa-Michael Addition :
    • The aldol adduct undergoes intramolecular oxa-Michael addition in the presence of diisopropylamine (DIPA) at 170°C (microwave, 1 hour).
    • Key Data : Yield = 75–80%; reaction time reduced by 70% compared to conventional heating.

Advantages :

  • Microwave irradiation enhances reaction efficiency and reduces byproduct formation.

Halogenation and Functionalization

Direct Chlorination of Chroman-4-One Intermediates

Post-cyclization chlorination is employed to introduce the 6-chloro substituent.

Procedure :

  • Substrate Preparation :
    • 5,7-Dimethylchroman-4-one is dissolved in acetic acid.
  • Electrophilic Chlorination :
    • Chlorine gas (Cl₂) is bubbled through the solution at 20°C for 2 hours.
    • Key Data : Selectivity for 6-position = 85%; yield = 78%.

Optimization Note :

  • Use of Lewis acids (e.g., FeCl₃) improves regioselectivity but increases side-product formation.

Palladium-Catalyzed Cross-Coupling for Methyl Group Introduction

For late-stage methylation, Suzuki-Miyaura coupling is utilized.

Procedure :

  • Borylation :
    • 6-Chlorochroman-4-one is treated with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in THF at 80°C.
  • Methylation :
    • The boronate intermediate reacts with methyl iodide (CH₃I) and Pd(OAc)₂ in aqueous K₂CO₃.
    • Key Data : Overall yield = 65%; purity = 98% (GC-MS).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%) Scalability
Phenol-γ-Butyrolactone 5,7-Dimethylresorcinol TfOH, SOCl₂ 45–55 95 High
Microwave-Assisted 2-Hydroxy-4,6-dimethylacetophenone DIPA, Chloroacetaldehyde 75–80 97 Moderate
Direct Chlorination 5,7-Dimethylchroman-4-one Cl₂, Acetic Acid 78 93 High
Suzuki-Miyaura Coupling 6-Chlorochroman-4-one Pd(dppf)Cl₂, B₂pin₂ 65 98 Low

Key Observations :

  • The phenol-γ-butyrolactone route is preferred for industrial-scale synthesis due to cost-effectiveness.
  • Microwave methods offer superior yields but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .

Scientific Research Applications

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives often involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl (6), CH₃ (5,7) C₁₁H₁₁ClO₂ 210.66 Enhanced lipophilicity; potential enzyme inhibition N/A
5,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CH₃ (5,7) C₁₁H₁₂O₂ 176.21 Reduced reactivity due to lack of Cl; studied in metabolomics
6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CH₃ (6,7) C₁₁H₁₂O₂ 176.21 Altered steric profile; commercial availability
6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one Cl (6), F (7) C₉H₆ClFO₂ 200.60 Increased electronegativity; halogen synergy
2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one Cl (3,4 on B-ring), OH (5,7) C₁₅H₈Cl₂O₄ 323.13 Antioxidant activity; polyphenolic interactions
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one OCH₃ (4 on B-ring), OH (5,7), CH₃ (6) C₁₇H₁₄O₅ 298.29 Mixed polar/nonpolar substituents; lab use

Key Comparative Insights

Electronic and Steric Effects

  • Chloro vs.
  • Halogen Synergy : The 6-chloro-7-fluoro analog (C₉H₆ClFO₂) demonstrates how halogen atoms at adjacent positions can amplify electronegativity, impacting binding affinity in biological systems .

Polarity and Solubility

  • Hydroxyl vs. Methyl/Chloro : Compounds with hydroxyl groups (e.g., 5,7-dihydroxy derivatives) exhibit higher polarity and water solubility compared to the chloro-methyl-substituted target compound, which is more lipophilic .

Biological Activity

6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known by its IUPAC name 6-chloro-5,7-dimethyl-2,3-dihydrochromen-4-one, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common method includes the reaction of 2-hydroxyacetophenone with chlorinating agents under controlled conditions. The use of solvents such as ethanol or acetone is prevalent to enhance reaction efficiency .

Antioxidant Properties

Research indicates that derivatives of benzopyran compounds exhibit antioxidant properties. The presence of the chlorinated and dimethyl substituents in this compound may enhance its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Studies have demonstrated that benzopyran derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast and colon cancer cells . The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Myorelaxant Effects

Pharmacological evaluations highlight that certain derivatives of this compound possess myorelaxant properties. Specifically, studies on rat uterine tissues have shown that these compounds can induce relaxation in smooth muscle without significantly affecting insulin secretion . This selectivity suggests potential therapeutic applications in treating conditions like dysmenorrhea.

The biological effects of this compound are believed to arise from its interactions with various molecular targets. These may include:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors can modulate signaling pathways associated with inflammation and pain.

The exact pathways and interactions remain an area for further exploration.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below.

Compound NameStructure TypeNotable Biological Activity
CoumarinsBenzopyranAntioxidant, anticancer
ChromonesBenzopyranAntimicrobial
FlavonoidsPolyphenolicAnti-inflammatory

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various benzopyran derivatives on human cancer cell lines. Among these compounds, those structurally similar to 6-chloro-5,7-dimethyl showed significant inhibition of cell growth in breast cancer cells .

Myorelaxant Activity Evaluation

In a pharmacological study focusing on myorelaxant activity using rat models, several derivatives were tested for their ability to relax uterine smooth muscle. The results indicated that compounds with a bromine substitution at the 6-position exhibited enhanced activity compared to those without .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, and how do substituents influence reaction conditions?

  • Methodology : Synthesis typically involves cyclization of substituted phenolic precursors under controlled conditions. For example, benzopyran derivatives are synthesized via acid- or base-catalyzed reactions, with temperature (60–120°C) and solvent polarity critical for yield optimization. Chloro and methyl substituents may require inert atmospheres or modified catalysts to prevent side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can structural characterization be systematically performed for this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the benzopyran core and substituent positions. Compare chemical shifts with similar flavones (e.g., 2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one, δ 6.2–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution LCMS or ESI-MS to verify molecular weight (expected ~254.7 g/mol) and fragmentation patterns .
  • X-ray Crystallography : If crystalline, resolve the 3D structure to confirm dihydro-2H-benzopyran conformation .

Q. What safety protocols are essential during experimental handling?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15+ minutes .
  • Waste Disposal : Incinerate via licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How can discrepancies in NMR data for dihydro-benzopyran derivatives be resolved?

  • Methodology :

  • Multi-Spectral Cross-Validation : Combine NMR with IR (C=O stretch ~1650 cm1^{-1}) and UV-Vis (λ~270–320 nm for conjugated systems) .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate spectra and assign ambiguous peaks .
  • Isotopic Labeling : Introduce 2H^2 \text{H} or 13C^13 \text{C} labels to track substituent effects on chemical shifts .

Q. What strategies address the lack of ecological toxicity data for this compound?

  • Methodology :

  • Acute Toxicity Assays : Perform Daphnia magna or Danio rerio assays to determine LC50_{50} values .
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial degradation in water/soil .
  • QSAR Modeling : Predict bioaccumulation potential using log P (estimated ~2.5) and molecular descriptors .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC. Identify byproducts (e.g., dechlorinated derivatives) using LC-HRMS .
  • Kinetic Analysis : Calculate activation energy (EaE_a) using Arrhenius plots for shelf-life prediction .

Q. What approaches are effective for studying structure-activity relationships (SAR) in related benzopyrans?

  • Methodology :

  • In Silico Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Compare binding affinities of chloro/methyl substituents .
  • Bioassays : Test anti-inflammatory or antioxidant activity via COX-2 inhibition or DPPH radical scavenging assays .
  • Metabolite Profiling : Use hepatocyte models to identify phase I/II metabolites and assess metabolic stability .

Q. How can researchers mitigate challenges in detecting trace degradation products?

  • Methodology :

  • High-Sensitivity Techniques : Employ UPLC-QTOF-MS with collision-induced dissociation (CID) to fragment low-abundance ions .
  • Derivatization : Use trimethylsilylation or dansyl chloride to enhance GC-MS detectability of polar byproducts .

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